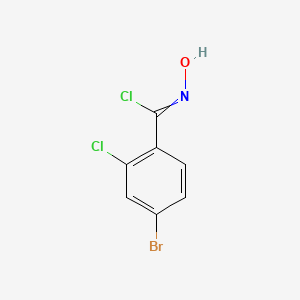![molecular formula C7H9NO2S2 B13683660 Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B13683660.png)
Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with methylthio reagents. One common method is the reaction of thiazole with dimethyl disulfide under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Applications De Recherche Scientifique
Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . Its anti-inflammatory and anticancer effects are linked to the inhibition of specific signaling pathways and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylthiazole-4-carboxylic acid
- 2-Methylthio-5-thiazolyl ethanol
- Thiazole derivatives with various substituents
Uniqueness
Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate is unique due to the presence of both the methylthio and carboxylate groups, which confer distinct chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound for further study and development.
Propriétés
Formule moléculaire |
C7H9NO2S2 |
|---|---|
Poids moléculaire |
203.3 g/mol |
Nom IUPAC |
methyl 2-(methylsulfanylmethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO2S2/c1-10-7(9)5-3-12-6(8-5)4-11-2/h3H,4H2,1-2H3 |
Clé InChI |
CSUBXWGHGCHGEE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CSC(=N1)CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683585.png)

![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid](/img/structure/B13683593.png)





![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13683608.png)

![8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683637.png)
![Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]-](/img/structure/B13683644.png)
